- Preparation of ornithine derivative ammonium salts for treating inflammatory diseases, United States, , ,
Cas no 945-24-4 (2,4-Pteridinediamine-6-methanol)

945-24-4 structure
Nombre del producto:2,4-Pteridinediamine-6-methanol
Número CAS:945-24-4
MF:C7H8N6O
Megavatios:192.178019523621
MDL:MFCD00006711
CID:40380
PubChem ID:70347
2,4-Pteridinediamine-6-methanol Propiedades químicas y físicas
Nombre e identificación
-
- 2,4-Diamino-6-(hydroxymethyl)pteridine
- (2,4-Diamino-6-pteridinyl)methanol
- 2,4-Pteridinediamine-6-methanol
- 1-benzyl-4-(2-hydroxyethyl)piperidin-4-ol
- 2,4-Diamino-6-hydroxymethylpteridine
- 2,4-Pteridinediamine
- 2,4-Diamino-6-hydroxymethylpteridine hydrochloride or HBR
- 2,4-DIAMINO-6-PTERIDINEMETHANOL
- 2,4-Diaminopteridine-6-methanol
- 2,4-diaminopteridine-6-ylmethanol
- Semisystone
- (2,4-diaminopteridin-6-yl)methanol
- 6-Pteridinemethanol, 2,4-diamino-
- C7H8N6O
- 1RU16O4RO0
- CYNARAWTVHQHDI-UHFFFAOYSA-N
- DC329
- 6-Hydroxymethyl-2,4-pteridinediamine
- 6-Pteridinemethanol, 2,4-diamino-, monohydrobromide
- (2,4-Diaminopteridin-6-yl)methanol monohydrochloride
- NSC253944
- 2,4-diamino-6-(hydroxymethyl)p
- 2,4-diamino-6-(hydroxymethyl)-pteridine
- 2,4-Diamino-6-pteridinemethanol (ACI)
-
- MDL: MFCD00006711
- Renchi: 1S/C7H8N6O/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4/h1,14H,2H2,(H4,8,9,10,12,13)
- Clave inchi: CYNARAWTVHQHDI-UHFFFAOYSA-N
- Sonrisas: OCC1C=NC2N=C(N)N=C(C=2N=1)N
Atributos calculados
- Calidad precisa: 192.07600
- Masa isotópica única: 192.076
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 1
- Complejidad: 203
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 12
- Superficie del Polo topológico: 124
- Xlogp3: -1.7
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.673
- Punto de ebullición: 560.2°Cat760mmHg
- Punto de inflamación: 292.6°C
- PSA: 123.83000
- Logp: 0.23890
- Disolución: Not determined
2,4-Pteridinediamine-6-methanol Información de Seguridad
2,4-Pteridinediamine-6-methanol Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-Pteridinediamine-6-methanol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB504530-1 g |
(2,4-Diamino-6-pteridinyl)methanol; . |
945-24-4 | 1g |
€81.90 | 2022-08-31 | ||
TRC | P840095-250mg |
2,4-Pteridinediamine-6-methanol |
945-24-4 | 250mg |
$187.00 | 2023-05-17 | ||
Chemenu | CM332686-25g |
(2,4-Diaminopteridin-6-yl)methanol |
945-24-4 | 95%+ | 25g |
$98 | 2024-07-19 | |
eNovation Chemicals LLC | D109103-5g |
2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE |
945-24-4 | 97% | 5g |
$160 | 2024-05-23 | |
eNovation Chemicals LLC | D641539-5g |
2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE |
945-24-4 | 95% | 5g |
$900 | 2024-06-05 | |
Key Organics Ltd | AS-63489-25G |
(2,4-diaminopteridin-6-yl)methanol |
945-24-4 | >95% | 25g |
£354.00 | 2025-02-08 | |
Enamine | EN300-192043-0.05g |
(2,4-diaminopteridin-6-yl)methanol |
945-24-4 | 95% | 0.05g |
$19.0 | 2023-09-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X49605-1g |
(2,4-Diaminopteridin-6-yl)methanol |
945-24-4 | 95% | 1g |
¥97.0 | 2024-07-18 | |
ChemScence | CS-B0318-100g |
(2,4-Diaminopteridin-6-yl)methanol |
945-24-4 | 100g |
$314.0 | 2022-04-26 | ||
TRC | P840095-100mg |
2,4-Pteridinediamine-6-methanol |
945-24-4 | 100mg |
$ 119.00 | 2023-09-06 |
2,4-Pteridinediamine-6-methanol Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Acetic acid ; 75 °C; 15 min, 75 - 80 °C; 80 °C → 45 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, 45 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, 45 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Methanol , Water ; 24 h, rt
Referencia
- Pteridines. Part CXIII. Protection of pteridinesHelvetica Chimica Acta, 2003, 86(1), 1-12,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, < pH 7, rt
Referencia
- Antifolate linker-drugs and antibody-drug conjugates, United States, , ,
Synthetic Routes 4
Condiciones de reacción
Referencia
- Phosphinic Acid Pseudopeptides Analogous to Glutamyl-γ-glutamate: Synthesis and Coupling to Pteroyl Azides Leads to Potent Inhibitors of Folylpoly-γ-glutamate SynthetaseJournal of Organic Chemistry, 2001, 66(15), 5146-5154,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Water ; rt → 80 °C; 80 °C → 45 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 5.3 - 5.6
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 5.3 - 5.6
Referencia
- Preparation of methotrexate derivatives for treatment of autoimmune disease and cancer, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate
Referencia
- Preparation of vasculostatic agents and methods of use, World Intellectual Property Organization, , ,
Synthetic Routes 7
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 21 °C
Referencia
- Synthesis and Evaluation of Hydrogen Peroxide Sensitive Prodrugs of Methotrexate and Aminopterin for the Treatment of Rheumatoid ArthritisJournal of Medicinal Chemistry, 2018, 61(8), 3503-3515,
Synthetic Routes 9
Synthetic Routes 10
Condiciones de reacción
1.1 Solvents: Methanol
Referencia
- Pteridines. XXXVIII. Synthesis of some 2,4-diamino-6-substituted methylpteridines. New route to pteroic acidJournal of Organic Chemistry, 1975, 40(16), 2347-51,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Oxygen Solvents: Methanol , Water ; 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
Referencia
- A process for preparing 6-(bromomethyl)-2,4-pteridinediamine, China, , ,
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt; 30 min, rt
Referencia
- Antifolate-carrying nanoparticles and their use in medicine, World Intellectual Property Organization, , ,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 21 °C
Referencia
- Preparation of prodrugs of methotrexate and derivatives thereof activated by reactive oxygen species for use in the treatment of inflammatory diseases and cancer, World Intellectual Property Organization, , ,
Synthetic Routes 16
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Barium chloride Solvents: Water ; 10 min, 100 °C; 100 °C → rt
1.2 Reagents: Sodium acetate , L-Cysteine, hydrochloride, monohydrate , Oxygen Solvents: Water ; 24 h, rt
1.2 Reagents: Sodium acetate , L-Cysteine, hydrochloride, monohydrate , Oxygen Solvents: Water ; 24 h, rt
Referencia
- Antimicrobial diaminopteridine derivatives, World Intellectual Property Organization, , ,
Synthetic Routes 18
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Barium chloride Solvents: Water
1.2 Reagents: Sodium acetate Catalysts: L-(+)-Cysteine hydrochloride Solvents: Water
1.2 Reagents: Sodium acetate Catalysts: L-(+)-Cysteine hydrochloride Solvents: Water
Referencia
- Process for making dihydrofolate reductase inhibitor γ-methylene-10-deazaaminopterin, World Intellectual Property Organization, , ,
2,4-Pteridinediamine-6-methanol Raw materials
- 2,4,5,6-Pyrimidinetetramine, hydrochloride (1:4)
- Dihydroxyacetone
- Guanidine
- 6-Pteridinemethanol, 2,4-diamino-, hydrochloride
- 2-Pyrazinecarbonitrile,6-[(acetyloxy)methyl]-3-amino-
- 2,4-Diamino-6-(hydroxymethyl)pteridine Hydrochloride
- Acetamide, N-[6-[(acetyloxy)methyl]-4-[2-(4-nitrophenyl)ethoxy]-2-pteridinyl]-
- pyrimidine-2,4,5,6-tetramine
2,4-Pteridinediamine-6-methanol Preparation Products
2,4-Pteridinediamine-6-methanol Literatura relevante
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
945-24-4 (2,4-Pteridinediamine-6-methanol) Productos relacionados
- 89270-25-7(Cyclosporin AM 9)
- 2411255-14-4(4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyridine)
- 1428352-70-8(4-phenyl-N-{1-(pyridine-3-sulfonyl)piperidin-4-ylmethyl}oxane-4-carboxamide)
- 1490799-90-0(1-(3-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one)
- 852450-63-6(ethyl 2-{2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamido}benzoate)
- 2171954-51-9(2-hydroxy-3-{5H,6H,8H-imidazo2,1-c1,4oxazin-3-yl}propanoic acid)
- 1394040-71-1((5-Methylmorpholin-2-yl)methanol)
- 1111561-86-4(4-Fluoro-3-(2-phenylethenesulfonamido)benzoic acid)
- 858019-07-5(3-bromonaphthalen-1-amine hydrochloride)
- 2060044-79-1(5-(pyridin-4-yl)-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:945-24-4)2,4-Pteridinediamine-6-methanol

Pureza:99%
Cantidad:100g
Precio ($):323.0